BenchChemオンラインストアへようこそ!

2,5-dimethyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity Drug-likeness CRF1 antagonist design

Specifically procure CAS 850825-39-7 to map steric and lipophilic SAR at the CRF1 receptor's 7-position. This distinct chiral N-(1-phenylethyl) analog bridges the gap between simpler N,N-dialkyl and achiral tools, serving as an upper-lipophilicity boundary probe for CNS drug profiling in PAMPA and efflux panels. Essential for developing regioisomeric QC methods against its 2-phenyl isomer. Available as a racemate for initial screening; enantiomer separation via chiral HPLC enables differential pharmacological evaluation.

Molecular Formula C22H22N4
Molecular Weight 342.446
CAS No. 850825-39-7
Cat. No. B2861112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS850825-39-7
Molecular FormulaC22H22N4
Molecular Weight342.446
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)NC(C)C3=CC=CC=C3)C)C4=CC=CC=C4
InChIInChI=1S/C22H22N4/c1-15-14-20(24-16(2)18-10-6-4-7-11-18)26-22(23-15)21(17(3)25-26)19-12-8-5-9-13-19/h4-14,16,24H,1-3H3
InChIKeyCBUHQNAUZMHGKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dimethyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 850825-39-7): Procurement-Relevant Scaffold Identity and Comparator Landscape


2,5-Dimethyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 850825-39-7) is a synthetic heterocyclic small molecule within the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold extensively explored for Corticotropin-Releasing Factor type-1 (CRF1) receptor antagonism and CNS drug discovery [1]. The compound features a conserved 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine core elaborated at the 7-position with an N-(1-phenylethyl) substituent, yielding a molecular formula of C22H22N4 and molecular weight of 342.45 g/mol . Its closest chemical analogs share the identical core but diverge at the 7-amino substitution pattern (e.g., unsubstituted amine, N,N-dialkyl, or regioisomeric N-aryl variants), making this compound a specific tool for interrogating steric and lipophilic requirements at the CRF1 receptor orthosteric site or related biological targets.

Why In-Class Pyrazolo[1,5-a]pyrimidine Analogs Cannot Substitute for CAS 850825-39-7 in Quantitative Pharmacological Studies


Within the pyrazolo[1,5-a]pyrimidine chemotype, subtle alterations at the 7-amino position produce large-magnitude shifts in target binding affinity, functional antagonism, and lipophilicity-driven pharmacokinetic behavior. Published SAR demonstrates that N-alkyl chain identity on the 7-amine directly governs CRF1 receptor binding strength; for 3-(2,4-dichlorophenyl) congeners, increasing 7-amine alkyl lipophilicity raised affinity from Ki ~33 nM to as low as 0.72 nM [1]. The (1-phenylethyl) moiety in CAS 850825-39-7 confers a specific steric profile and a chiral center absent in simpler N,N-dialkyl homologs. Consequently, unsubstituted 7-amino [2], N,N-dipropyl (R121919) [3], or regioisomeric 2-phenyl variants cannot serve as quantitative surrogates in studies intended to capture the precise pharmacodynamic signature of the title compound.

Quantitative Differentiation Evidence for CAS 850825-39-7 Against Closest Analogs and In-Class Candidates


Computed Lipophilicity (XLogP3-AA) Comparison: 7-(1-Phenylethyl)amino vs. Unsubstituted 7-Amino Parent Scaffold

The N-(1-phenylethyl) substituent on CAS 850825-39-7 substantially increases computed lipophilicity compared to the unsubstituted 7-amino parent compound. Based on XLogP3-AA predictions, the parent 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has an XLogP3-AA of 2.4 [1]. Addition of the (1-phenylethyl) group (Δ logP contribution ~2.8–3.2 units) yields a predicted logP of approximately 5.2–5.6 for the title compound. This represents a >2.8 log unit increase in lipophilicity. In the pyrazolo[1,5-a]pyrimidine CRF1 antagonist series, higher 7-amine alkyl lipophilicity correlates directly with stronger receptor binding (Ki shifting from ~33 nM to sub-nM) [2]. Industrial users selecting compounds for CNS penetration or membrane-partitioning studies should expect divergent pharmacokinetic profiles between CAS 850825-39-7 and the less lipophilic 7-amino parent.

Lipophilicity Drug-likeness CRF1 antagonist design

Binding Affinity Differentiation: N-(1-Phenylethyl) vs. N-Butyl-N-Ethyl 7-Amino Substitution at Human CRF1 Receptor

The closest analog with quantitative CRF1 binding data is Butyl-(2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-ethyl-amine (CHEMBL65195), which exhibits a binding affinity Ki of 511 nM at the human CRF1 receptor expressed in CHO cells [1]. Based on established SAR showing that larger, more lipophilic N-alkyl groups enhance CRF1 affinity (e.g., N,N-dipropyl variants achieving IC50 = 8.5–17 nM; N,N-bis(2-methoxyethyl) achieving Ki = 4.9 nM) [2][3], the (1-phenylethyl) substituent—providing a benzylic branched alkyl with π-stacking potential—is structurally predicted to confer intermediate-to-high CRF1 affinity superior to the simple butyl-ethyl combination. While direct experimental Ki data for CAS 850825-39-7 are not available in the peer-reviewed public domain as of this analysis, the structural rationale positions the compound between the weakly active butyl-ethyl analog (Ki = 511 nM) and the highly optimized bis(2-methoxyethyl) variant (Ki = 4.9 nM). Researchers validating CRF1 pharmacology should note this expected affinity window for assay design.

CRF1 receptor Binding affinity GPCR antagonist

Molecular Weight and Physicochemical Divergence from the Unsubstituted 7-Amino Core Scaffold

CAS 850825-39-7 has a molecular weight of 342.45 g/mol compared to 238.29 g/mol for the unsubstituted 7-amino parent (PubChem CID 1079884) [1]. This 104 g/mol increase (44% larger) places the title compound near the upper boundary of the Lipinski Rule-of-Five MW criterion (≤500) while the parent sits well below it. The compound's Hydrogen Bond Donor count is 1 (single secondary amine NH) versus 2 (primary amine NH2) for the parent, reducing HBD by 1. Hydrogen Bond Acceptor count is 4 (N4 heterocycle core) for both. These differences produce divergent solubility, permeability, and formulation profiles: the title compound is expected to have lower aqueous solubility but higher passive membrane permeability than the parent. Procurement for in vivo studies must account for the need for different formulation strategies (e.g., co-solvent or lipid-based systems for the more lipophilic title compound).

Physicochemical properties Rule-of-Five Drug design

Regioisomeric Differentiation: 2,5-Dimethyl-3-phenyl vs. 3,5-Dimethyl-2-phenyl Substitution Pattern

A commercially available regioisomer, 3,5-dimethyl-2-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine (molecular formula C22H22N4, identical to the title compound) , relocates the phenyl group from the C3 to the C2 position of the pyrazole ring. In the broader pyrazolo[1,5-a]pyrimidine CRF1 antagonist literature, the 3-aryl substituent is a critical pharmacophoric element; 3-phenylpyrazolo[1,5-a]pyrimidines exhibit potent CRF1 antagonism, whereas positional isomerism alters both receptor recognition and subtype selectivity [1][2]. Although direct quantitative comparison data for these two regioisomers are not publicly available, the established importance of the 3-aryl position in multiple independent CRF1 antagonist series warrants treating the 2,5-dimethyl-3-phenyl configuration as structurally and pharmacologically distinct from its 3,5-dimethyl-2-phenyl counterpart. Users must verify regioisomeric identity by NMR or LC-MS upon procurement to avoid confounding results from positional isomer contamination.

Regioisomerism 3D pharmacophore Subtype selectivity

Chiral Center Presence: Stereochemical Implications for Target Engagement vs. Achiral 7-Amino Analogs

CAS 850825-39-7 contains a chiral center at the benzylic carbon of the N-(1-phenylethyl) group, generating (R)- and (S)-enantiomers. This represents a critical differentiator from achiral 7-amino analogs such as R121919 (dipropylamino, no chiral center) [1] and the unsubstituted 7-amine parent [2]. While the compound is typically supplied as a racemic mixture (purity ~95% per commercial sourcing), enantiopure synthesis or chiral resolution may be required for target engagement studies where stereochemistry dictates binding pose. In CRF1 antagonist development, stereochemistry at benzylic positions has been shown to influence receptor binding and functional activity; for example, NBI-77860 incorporates a chiral (S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl group at the 7-position [3]. Users requiring stereochemically defined material must specify enantiomeric purity requirements at procurement, as racemic and enantiopure batches are expected to exhibit divergent pharmacological profiles.

Chirality Enantioselectivity Stereochemistry

Class-Level SAR: 7-Amino N-Alkyl Chain Length and Branching Effects on CRF1 Affinity

Published SAR on 3-(2,4-dichlorophenyl)-N-alkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines demonstrates that increasing 7-amine alkyl lipophilicity systematically enhances CRF1 binding affinity across a Ki range of 33 nM (shorter, less lipophilic N-alkyl) to 0.72 nM (longer, more lipophilic N-fluoroalkyl chains) [1]. Compound 26 in that series—bearing a smaller N-alkyl substituent—exhibited a >10-fold decrease in affinity compared to compounds with bulkier N-alkyl groups (compounds 27–30, all ≤1.2 nM). Extrapolating this trend, the (1-phenylethyl) group on CAS 850825-39-7, with its branched benzylic architecture (C8H9, calc. logP contribution ~2.8–3.2), is predicted to confer binding affinity intermediate between the weakly active N-butyl-N-ethyl analog (Ki = 511 nM for the 3-phenyl series) [2] and the optimized bis(2-methoxyethyl) analog (Ki = 4.9 nM) [3]. This positions CAS 850825-39-7 as a specific probe for mapping the steric and lipophilic tolerance of the CRF1 receptor 7-position binding pocket.

SAR Alkyl chain optimization CRF1 antagonist

Recommended Application Scenarios for CAS 850825-39-7 Based on Quantitative Differentiation Evidence


CRF1 Receptor Antagonist Hit Expansion and SAR Exploration at the 7-Position

CAS 850825-39-7 is best deployed in CRF1 receptor antagonist hit-to-lead programs where the 7-amino substituent's steric and lipophilic contributions are being systematically mapped. The compound's (1-phenylethyl) group provides a branched, chiral, and π-rich N-alkyl variant that complements existing SAR data from simpler N,N-dialkyl analogs (e.g., R121919 with dipropyl, or the butyl-ethyl variant with Ki = 511 nM [1]). Researchers should benchmark the compound in competition binding assays against human CRF1 (displacement of [125I]-CRF) to empirically determine its Ki and compare it to the available class-level SAR trend where affinity spans 0.72–511 nM depending on 7-amine substitution [2]. The predicted logP of ~5.2–5.6 necessitates careful solvent selection (DMSO stock with final assay concentration ≤0.1% v/v) to avoid solubility artifacts.

Physicochemical Profiling for CNS Drug Candidate Triage in Pyrazolopyrimidine Series

Given the >2.8 log unit lipophilicity shift over the unsubstituted 7-amino parent (XLogP3-AA = 2.4 for parent vs. ~5.2–5.6 for the title compound [1]), CAS 850825-39-7 serves as an upper-lipophilicity boundary tool in CNS drug discovery panels. It can be used to establish the logP-dependent limits of the pyrazolo[1,5-a]pyrimidine series with respect to parallel artificial membrane permeability (PAMPA), MDCK-MDR1 efflux ratio, and plasma protein binding. The compound's molecular weight (342.45 g/mol) and single H-bond donor position it at the interface between Rule-of-Five compliant and non-compliant space, making it a useful comparator for assessing property-based attrition risk in CNS programs targeting CRF1 or related GPCRs.

Chiral Probe for Stereoselective CRF1 Receptor Interactions

The presence of a single stereogenic center at the N-(1-phenylethyl) benzylic carbon distinguishes CAS 850825-39-7 from the achiral N,N-dialkyl CRF1 antagonists that dominate the published literature [1]. This compound can be procured as a racemate for initial screening; upon confirmation of CRF1 binding activity, enantiomer separation via chiral HPLC (e.g., Chiralpak IA or AD-H columns, hexane/isopropanol mobile phase) enables isolation of (R)- and (S)-enantiomers for differential pharmacological evaluation. The enantiomers may exhibit divergent CRF1 binding affinity, functional antagonism (cAMP inhibition), and off-target profiles, thereby providing a stereochemical SAR dimension not accessible with achiral analogs such as R121919 or the 7-amino parent [2].

Regioisomeric Quality Control Reference Standard for Pyrazolo[1,5-a]pyrimidine Library Synthesis

The existence of a commercially available regioisomer (3,5-dimethyl-2-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine) with identical molecular formula and mass [1] makes CAS 850825-39-7 a critical reference standard for analytical method development. Procurement of both regioisomers enables development of an LC-MS or HPLC-UV chromatographic method capable of baseline resolution of the two isomers. This is essential for quality control of in-house synthesized pyrazolo[1,5-a]pyrimidine libraries, as regioisomeric impurities arising from ambiguous cyclocondensation reactions during synthesis can confound biological assay results. The established importance of the 3-aryl position for CRF1 antagonist pharmacophore recognition [2] underscores the necessity of rigorous regioisomeric purity verification.

Quote Request

Request a Quote for 2,5-dimethyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.